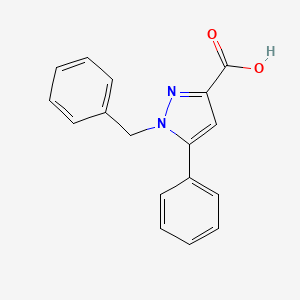

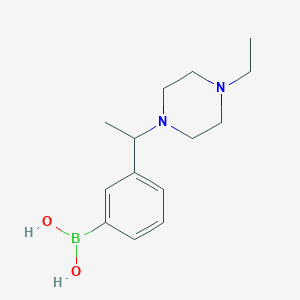

(3-(1-(4-Ethylpiperazin-1-yl)ethyl)phenyl)boronic acid

Descripción general

Descripción

“(3-(1-(4-Ethylpiperazin-1-yl)ethyl)phenyl)boronic acid” is a boronic acid derivative with the molecular formula C14H23BN2O2 . Boronic acids are commonly used in organic chemistry and medicinal chemistry due to their ability to form stable covalent bonds with sugars, amines, and other organic compounds .

Molecular Structure Analysis

The molecular structure of “(3-(1-(4-Ethylpiperazin-1-yl)ethyl)phenyl)boronic acid” consists of a boronic acid group attached to a phenyl ring, which is further connected to an ethylpiperazin-1-yl group . The average mass of the molecule is 262.156 Da .Chemical Reactions Analysis

Boronic acids, including “(3-(1-(4-Ethylpiperazin-1-yl)ethyl)phenyl)boronic acid”, are known to participate in various chemical reactions. One of the most common reactions involving boronic acids is the Suzuki-Miyaura cross-coupling reaction . This reaction is widely used in organic synthesis for the formation of carbon-carbon bonds .Aplicaciones Científicas De Investigación

Drug Design and Discovery

Boronic acids, including derivatives similar to "(3-(1-(4-Ethylpiperazin-1-yl)ethyl)phenyl)boronic acid," have seen a steady increase in medicinal chemistry endeavors due to their desirable properties, such as potentially enhancing drug potency or improving pharmacokinetics. The incorporation of boronic acids into drug molecules has led to FDA-approved drugs and several candidates in clinical trials, highlighting their significance in therapeutic development (Plescia & Moitessier, 2020).

Toxicity and Drug Design

The historical concern over boron-containing compound (BCC) toxicity has shifted towards utilizing these properties for designing boron-based drugs. By understanding the toxicological profiles of BCCs, researchers can identify potent and efficient compounds for therapeutic purposes while minimizing toxic effects, thereby expanding the medicinal potential of boron in drug design (Soriano-Ursúa et al., 2019).

Electrochemical Biosensors

Boronic acid derivatives are integral in developing electrochemical biosensors due to their ability to bind selectively to sugars and other biological molecules. This has led to advancements in non-enzymatic glucose sensors, glycated hemoglobin (HbA1c) sensors, and fluoride ion detectors, showcasing the versatility of boronic acid compounds in biosensing technologies (Wang et al., 2014).

Organic Optoelectronics

Boronic acid-based materials, including BODIPY derivatives, have emerged as promising candidates for organic light-emitting diodes (OLEDs) and other optoelectronic applications. Their tunable properties allow for the development of metal-free infrared emitters and sensors, contributing to the rapid growth of organic optoelectronics (Squeo & Pasini, 2020).

Antifungal and Insecticidal Properties

Boron compounds, including boric acid and boronic acids, exhibit significant bioactivity as antifungals and insecticides. Understanding the mechanism of action of these compounds, such as their ability to inhibit protein synthesis, has implications for developing new antimicrobials and addressing the need for novel treatments (Arvanitis et al., 2020).

Direcciones Futuras

The use of boronic acids in medicinal chemistry has been growing, especially after the discovery of the drug bortezomib . Boronic acids have shown potential in various applications, such as anticancer, antibacterial, antiviral activity, and even their application as sensors and delivery systems . Therefore, it is expected that the study and application of “(3-(1-(4-Ethylpiperazin-1-yl)ethyl)phenyl)boronic acid” and similar compounds will continue to expand in the future.

Propiedades

IUPAC Name |

[3-[1-(4-ethylpiperazin-1-yl)ethyl]phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H23BN2O2/c1-3-16-7-9-17(10-8-16)12(2)13-5-4-6-14(11-13)15(18)19/h4-6,11-12,18-19H,3,7-10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FIEGODVIRPDBCI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CC=C1)C(C)N2CCN(CC2)CC)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H23BN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3-(1-(4-Ethylpiperazin-1-yl)ethyl)phenyl)boronic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

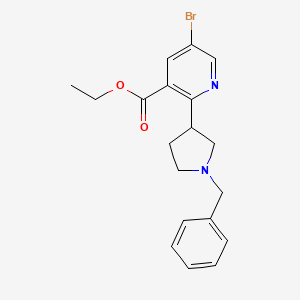

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-((Tetrahydrofuran-2-yl)methoxy)-5,6,7,8-tetrahydropyrido[4,3-c]pyridazine](/img/structure/B1408466.png)

![{1-[2-(1H-indol-3-yl)ethyl]-2,5-dioxoimidazolidin-4-yl}acetic acid](/img/structure/B1408467.png)

![3-{2,5-Dioxo-1-[4-(propan-2-yl)phenyl]imidazolidin-4-yl}propanoic acid](/img/structure/B1408468.png)

![2-(2-Methoxy-ethoxy)-N-{4-[2-(2-methoxy-ethoxy)-acetylamino]-phenyl}-acetamide](/img/structure/B1408475.png)

![N-(4-Amino-phenyl)-2-[2-(2-methoxy-ethoxy)-ethoxy]-acetamide](/img/structure/B1408476.png)